1-Methylimidazo[1,5-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-methylimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c1-6-7-4-2-3-5-11(7)8(9)10-6/h2-5H,1H3,(H2,9,10) |
InChI Key |
KKNDAPIYQWQNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Methylimidazo 1,5 a Pyridin 3 Amine and Its Analogs
Nucleophilic Addition Reactions
The π-excessive nature of the imidazo[1,5-a]pyridine (B1214698) ring system makes it susceptible to attack by electrophiles. The C1 and C3 positions of the imidazole (B134444) ring are particularly nucleophilic, leading to a range of addition reactions.
The reaction between imidazo[1,5-a]pyridine analogs and the carbonyl compound ninhydrin (B49086) serves as a clear example of their nucleophilic character. Ninhydrin, a chemical hydrate (B1144303) of indane-1,2,3-trione, readily reacts with nucleophiles at its central carbonyl carbon. researchgate.netwikipedia.org The interaction of 1-methylimidazo[1,5-a]pyridine (B1607899) with ninhydrin in dichloromethane (B109758) at room temperature proceeds via a nucleophilic addition mechanism. researchgate.net In this reaction, the C3 position of the imidazo[1,5-a]pyridine ring attacks the electrophilic central carbonyl carbon of ninhydrin. researchgate.net This specific reaction is highly efficient, affording a high yield of the corresponding 3-monomeric adduct, 2-hydroxy-2-(1-methylimidazo[1,5-a]pyridin-3-yl)-1H-indene-1,3(2H)-dione. researchgate.net
In contrast, the reactivity of the parent, unsubstituted imidazo[1,5-a]pyridine with ninhydrin is more complex. Due to the availability of two nucleophilic sites (C1 and C3), the reaction can produce a mixture of products depending on the stoichiometry of the reactants. researchgate.net
The substitution pattern on the imidazo[1,5-a]pyridine ring dictates the formation of either monomeric or bis-adducts in reactions with electrophiles like ninhydrin.
Monomeric Adducts: When the C1 position is substituted, as in 1-methylimidazo[1,5-a]pyridine, the reaction with one equivalent of ninhydrin selectively occurs at the C3 position, yielding a single monomeric adduct. researchgate.net Similarly, if the C3 position is blocked by an alkyl or aryl group, the nucleophilic attack takes place at the C1 position, also resulting in a monomeric adduct. researchgate.net
Bis-adducts: The unsubstituted parent imidazo[1,5-a]pyridine possesses two reactive carbon centers at C1 and C3. When reacted with two equivalents of ninhydrin, it can undergo nucleophilic addition at both positions to form a 1,3-bis-adduct, namely 2,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione). researchgate.net Using equimolar amounts of the parent compound and ninhydrin results in a separable mixture of the 1-monomeric and 3-monomeric adducts. researchgate.net
The selective formation of these adducts highlights the influence of substituents on the nucleophilicity of the imidazo[1,5-a]pyridine core.
| Imidazo[1,5-a]pyridine Analog | Ninhydrin Equivalents | Product(s) |
|---|---|---|
| 1-Methylimidazo[1,5-a]pyridine | 1 | 3-Monomeric Adduct |
| Imidazo[1,5-a]pyridine (parent) | 1 | Mixture of 1-Monomeric and 3-Monomeric Adducts |
| Imidazo[1,5-a]pyridine (parent) | 2 | 1,3-Bis-adduct |
Regioselective Functionalization and Substituent Effects
Controlling the regioselectivity of C-H functionalization is a key challenge in synthetic chemistry. For imidazo[1,5-a]pyridines, strategic placement of substituents can direct reactions to specific positions, enabling the synthesis of complex, functionalized molecules.
While the C1 and C3 positions are the most electronically active sites for electrophilic substitution, functionalization at the less-active C5 position can be achieved through the use of a directing group. acs.org A copper-catalyzed regioselective C5–H arylation of imidazo[1,5-a]pyridines with aryl iodides has been developed using an ethylthio group as a directing agent at the C3 position. acs.orgresearchgate.netacs.orgnih.gov
This directing group serves a dual purpose: it blocks the highly reactive C3 site from undergoing arylation and simultaneously directs the copper catalyst to functionalize the C5–H bond. acs.org The reaction tolerates a variety of functional groups and is effective even with sterically hindered substrates. acs.orgresearchgate.net Following the arylation, the ethylthio directing group can be conveniently removed via reduction, for instance, with Raney Ni, to yield the desired 5-arylimidazo[1,5-a]pyridine derivatives. acs.org This methodology is significant as C5-arylated imidazo[1,5-a]pyridines are valuable precursors for efficient N-heterocyclic carbene (NHC) ligands. acs.org
Substituents at the C1, C3, and C5 positions profoundly influence the chemical and electronic properties of the imidazo[1,5-a]pyridine scaffold.
Influence on Reactivity: As discussed, a substituent at C1 (e.g., methyl) deactivates this position towards electrophilic attack, directing reactions to C3. researchgate.net Conversely, a directing group at C3 (e.g., ethylthio) can deactivate both C1 and C3 to a degree, enabling functionalization at the C5 position. acs.org The steric and electronic nature of substituents also plays a critical role in the performance of imidazo[1,5-a]pyridine-based catalysts. For example, careful matching of the steric bulk of a C5-substituent and the N2-wingtip group in a palladium-NHC complex led to the development of a highly reactive catalyst for cross-coupling reactions. rsc.org
Influence on Electronic Properties: The electronic character of the imidazo[1,5-a]pyridine ring can be tuned by substituents. The introduction of different groups affects the photophysical properties of the molecule, with 3-aryl substitutions having a particularly marked effect. unito.it When converted into N-heterocyclic carbenes, the electronic nature of the substituents on the imidazo[1,5-a]pyridine backbone is crucial. These imidazo[1,5-a]pyridin-3-ylidene ligands have been shown to possess strong π-accepting character, a property that can be modulated by the substituents. rsc.org This π-accepting ability is a key feature that distinguishes them from conventional NHCs and influences their behavior in catalytic applications. rsc.org
| Substituent Position | Example Substituent | Effect on Reactivity/Properties | Reference |
|---|---|---|---|
| C1 | Methyl | Blocks C1, directs electrophilic attack to C3 | researchgate.net |
| C3 | Ethylthio | Blocks C3, directs C-H arylation to C5 | acs.org |
| C5 | Aryl | Steric bulk influences catalytic activity of derived NHC-metal complexes | rsc.org |
| C1, C3, C5 (general) | Various | Modulates the π-accepting ability of derived NHC ligands | rsc.org |
Conversion to N-Heterocyclic Carbene (NHC) Precursors and Ligands
Imidazo[1,5-a]pyridine derivatives are versatile platforms for the synthesis of N-heterocyclic carbene (NHC) precursors and ligands, which are widely used in homogeneous catalysis. acs.org The corresponding carbenes, imidazo[1,5-a]pyridin-3-ylidenes, are valued for their strong σ-donor properties and tunable steric and electronic environments. rsc.orgorganic-chemistry.org
An efficient, single-step, three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce the necessary imidazo[1,5-a]pyridinium salt precursors in high yields under mild conditions. organic-chemistry.org This method allows for the incorporation of diverse functionalities and chiral substituents, providing straightforward access to a wide range of unsymmetrical NHC precursors. organic-chemistry.org
Once deprotonated, these pyridinium (B92312) salts form stable NHC ligands that can be complexed with various transition metals. For example:
Palladium Complexes: Air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes have been developed as versatile and highly active precatalysts for various cross-coupling reactions. rsc.org
Rhodium Complexes: Chiral bidentate NHC-oxazoline ligands based on an imidazo[1,5-a]pyridine backbone form stable complexes with rhodium(I). acs.org These complexes are effective catalysts for the highly enantioselective hydrosilylation of ketones. acs.org
Gold Complexes: L-shaped, amino-decorated imidazo[1,5-a]pyridin-3-ylidene ligands have been designed for oxidant-free Au(I)/Au(III) catalysis. The rigid framework of these ligands helps to stabilize both the Au(I) and Au(III) oxidation states, which is crucial for the catalytic cycle. nih.gov
The unique electronic properties of imidazo[1,5-a]pyridine-based NHCs, such as their strong π-accepting character, make them particularly promising for advancing catalytic applications. rsc.orgorganic-chemistry.org
Synthesis of Imidazo[1,5-a]pyridinium Salts
The formation of imidazo[1,5-a]pyridinium salts is a key transformation, often serving as a precursor for the generation of N-heterocyclic carbenes (NHCs) or for further functionalization. While direct synthesis from 1-Methylimidazo[1,5-a]pyridin-3-amine is not extensively documented, the general reactivity of the imidazo[1,5-a]pyridine core suggests that the pyridine (B92270) nitrogen is susceptible to alkylation.
A common method for the synthesis of related imidazo[1,5-a]pyridinium ions involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde. nih.gov This approach, however, builds the ring system and the pyridinium salt simultaneously. For the pre-formed this compound, a more direct N-alkylation of the pyridine nitrogen would be the anticipated route. The reaction would likely involve treatment with an alkylating agent, such as an alkyl halide or triflate. The presence of the 3-amino group, a nucleophilic site, could potentially lead to competitive reactions. However, the pyridine nitrogen is generally more nucleophilic in this ring system, and selective N-alkylation of the pyridine ring can often be achieved. The use of a proton as a protecting group for the amino functionality could be a strategy to ensure selective N-methylation of the pyridine ring. organic-chemistry.org
Another approach to pyridinium salts involves the condensation of pyrylium (B1242799) salts with hydrazines. nih.gov While not directly applicable to the target compound, it highlights a general strategy for forming N-substituted pyridinium rings. Furthermore, deaminative arylation of amino acid-derived pyridinium salts has been demonstrated, showcasing the utility of pyridinium salt formation from amino-functionalized precursors for further diversification. nih.gov
The synthesis of related imino pyridinium salts, which subsequently cyclize to form imidazo[1,2-a]pyridines, has also been reported. nih.gov This underscores the reactivity of pyridinium intermediates in the formation of fused heterocyclic systems.
Installation of Chiral Auxiliaries (e.g., oxazoline (B21484) functionality)
The incorporation of chiral auxiliaries onto the imidazo[1,5-a]pyridine scaffold is a crucial step in the development of chiral ligands for asymmetric catalysis. The oxazoline moiety is a particularly valuable chiral auxiliary.
A direct method for the synthesis of chiral imidazo[1,5-a]pyridine-oxazolines has been developed, which serves as a versatile family of N-heterocyclic carbene (NHC) ligands for highly enantioselective hydrosilylation of ketones. nih.gov This synthetic route, however, commences with a cyano-substituted imidazo[1,5-a]pyridine precursor rather than the 3-amino derivative. The key step involves a microwave-assisted condensation of the cyano-azolium salt with a variety of chiral 2-amino alcohols in the presence of zinc acetate. nih.gov This process allows for the modular synthesis of a wide range of chiral NHC precursors.
To adapt this methodology for this compound, a synthetic conversion of the 3-amino group to a cyano group would be necessary. Standard procedures for this transformation, such as the Sandmeyer reaction, could potentially be employed.
Alternatively, direct methods for the synthesis of 2-oxazolines from amines have been reported and could be explored for their applicability to 3-aminoimidazo[1,5-a]pyridines. One such method involves the reaction of nitriles with aminoalcohols, which can be facilitated by copper-NHC complexes or proceed under metal- and catalyst-free conditions. organic-chemistry.org Another approach is the reaction of α,α-difluoroalkyl amines with β-amino alcohols. organic-chemistry.org
The following table summarizes the key synthetic strategies for the derivatization of the imidazo[1,5-a]pyridine core, which could be adapted for this compound.
| Derivatization | General Method | Starting Material | Key Reagents | Reference |
| Imidazo[1,5-a]pyridinium Salt Formation | Three-component coupling | Substituted picolinaldehydes, amines, formaldehyde | - | nih.gov |
| Imidazo[1,5-a]pyridinium Salt Formation | N-alkylation of pyridine | Imidazo[1,5-a]pyridine | Alkyl halide/triflate | Inferred |
| Chiral Imidazo[1,5-a]pyridine-Oxazoline Synthesis | Microwave-assisted condensation | Cyano-substituted imidazo[1,5-a]pyridinium salt | Chiral 2-amino alcohol, Zinc acetate | nih.gov |
| General Oxazoline Synthesis | Reaction with nitrile | Amine, Nitrile | Copper-NHC complex or catalyst-free | organic-chemistry.org |
| General Oxazoline Synthesis | Reaction with α,α-difluoroalkyl amine | β-amino alcohol, α,α-difluoroalkyl amine | - | organic-chemistry.org |
Spectroscopic and Structural Elucidation of Imidazo 1,5 a Pyridine Systems
Crystallographic Analysis
Crystallographic analysis is the premier method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.
Although a crystal structure for 1-Methylimidazo[1,5-a]pyridin-3-amine is not available, data from the analog 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one offers insight into the core structure. researchgate.netlew.ro The analysis of this related compound demonstrated the formation of the ketone tautomer in the solid state. researchgate.netlew.ro The bond length between C1 and O was found to be 1.235(3) Å, which is characteristic of a C=O double bond, confirming the ketone form rather than the hydroxyl tautomer. researchgate.netlew.ro The fused imidazo[1,5-a]pyridine (B1214698) ring system itself is largely planar. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| C1=O Bond Length (Å) | 1.235(3) |
| C1-N1 Bond Length (Å) | 1.395(3) |
| C1-N2 Bond Length (Å) | 1.353(4) |
In the solid state, molecules of imidazo[1,5-a]pyridines containing hydrogen bond donors and acceptors engage in intermolecular interactions that dictate their packing in the crystal lattice. For a 3-amino derivative, the primary amine group (-NH₂) would be expected to act as a hydrogen bond donor, while the nitrogen atoms of the heterocyclic core can act as acceptors.
Solution-State Structural Characterization
To confirm the structure of a compound in solution, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable tools.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. While specific NMR data for this compound is unavailable, the data for the closely related analog Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate is highly illustrative of the expected spectral features. rsc.org
The ¹H NMR spectrum would show distinct signals for the methyl group at the C1 position and for each proton on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) allow for the unambiguous assignment of each proton. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 8.25 | d | 7.2 |
| H-8 | 7.50 | d | 9.1 |
| H-7 | 6.85 | dd | 9.1, 6.5 |
| H-6 | 6.70 | t | 6.8 |
| -OCH₂CH₃ | 4.38 | q | 7.1 |
| 1-CH₃ | 2.85 | s | - |
| -OCH₂CH₃ | 1.41 | t | 7.1 |
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 164.5 |
| C-3a (bridgehead) | 134.8 |
| C-1 | 132.1 |
| C-8a (bridgehead) | 128.9 |
| C-5 | 120.7 |
| C-8 | 119.5 |
| C-7 | 118.3 |
| C-6 | 112.8 |
| C-3 | 109.8 |
| -OCH₂CH₃ | 60.1 |
| -OCH₂CH₃ | 14.6 |
| 1-CH₃ | 13.9 |
For this compound, one would expect the protons of the pyridine ring to appear in the aromatic region (~6.5-8.5 ppm), with the 1-methyl group appearing as a singlet further upfield. The protons of the 3-amine group would likely appear as a broad singlet.
HRMS is a critical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of a molecular formula, which can be compared to the expected formula to confirm the identity of the compound.
For this compound, the molecular formula is C₈H₉N₃. The expected exact mass for the protonated molecule ([M+H]⁺) would be calculated as follows:
C₈H₁₀N₃⁺ : (8 * 12.00000) + (10 * 1.00783) + (3 * 14.00307) = 148.08692
An experimental HRMS measurement would need to match this calculated value to within a few parts per million (ppm) to confirm the molecular formula. For instance, HRMS analysis of the related compound 1,3-diphenyl-imidazo[1,5-a]pyridine yielded a found m/z of 297.1385 for [M+H]⁺, which corresponds closely to the calculated value of 297.1386, confirming its formula of C₂₁H₁₇N₂. acs.org
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the energy levels of molecular bonds and electronic states, providing a characteristic fingerprint of the compound.
Vibrational Spectroscopy (FTIR): Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. For an imidazo[1,5-a]pyridine derivative, the spectrum would show characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations. For the target compound, specific stretches for the N-H bonds of the amine group would also be expected, typically in the region of 3300-3500 cm⁻¹. As an example, the related compound 1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine shows characteristic IR peaks at 3379, 1542, 1523, 1275, and 764 cm⁻¹. acs.org
Electronic Spectroscopy (UV-Vis and Fluorescence): Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent and display intense absorption bands. mdpi.comnih.gov The UV-Vis absorption spectrum of a typical imidazo[1,5-a]pyridine shows intense bands between 320 and 380 nm. mdpi.com Upon excitation, these compounds often exhibit strong fluorescence in the blue region of the visible spectrum (410-460 nm), a property that is highly dependent on the substituents and the solvent. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazo[1, S-a]pyridine systems, IR spectroscopy is instrumental in confirming the presence of key structural features. The IR spectrum of a typical imidazo[1,5-a]pyridine derivative will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule.
The primary amine (-NH2) group in this compound would be expected to show characteristic N-H stretching vibrations. Typically, primary amines display two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The C-H stretching vibrations of the aromatic pyridine and imidazole (B134444) rings, as well as the methyl group, are expected in the 2900-3100 cm⁻¹ region. nih.gov
The C=N and C=C stretching vibrations within the fused heterocyclic ring system typically appear in the 1400-1650 cm⁻¹ range. beilstein-journals.org Bending vibrations for C-H bonds in the aromatic rings are observed in the fingerprint region, which can provide information about the substitution pattern of the ring system. For instance, out-of-plane C-H bending vibrations can be particularly informative.
Table 1: Typical Infrared Absorption Bands for Imidazo[1,5-a]pyridine Systems
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Primary Amine (N-H) | Asymmetric Stretch | 3400 - 3500 |
| Primary Amine (N-H) | Symmetric Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
| C=N and C=C (Ring) | Stretch | 1400 - 1650 |
| C-N | Stretch | 1250 - 1350 |
Note: The exact positions of these bands can be influenced by the specific substitution pattern and the physical state of the sample.
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent compounds, and their UV-Vis absorption and emission properties are of significant interest. nih.gov The UV-Vis spectrum of an imidazo[1,5-a]pyridine is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.
The absorption spectra of these compounds are typically measured in a suitable solvent, and the position of the absorption maxima (λmax) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The imidazo[1,5-a]pyridine scaffold possesses a compact and emissive nature, making it a valuable component in the development of fluorescent probes and other optoelectronic materials. nih.gov
For this compound, the presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,5-a]pyridine. The methyl group, being a weak electron-donating group, would have a smaller effect on the electronic transitions.
Table 2: Representative UV-Vis Absorption Data for Imidazo[1,5-a]pyridine Derivatives in Methanol
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Electronic Transition |
|---|---|---|---|
| Imidazo[1,5-a]pyridine | ~270, ~320 | Not Specified | π → π |
| Phenyl-substituted Imidazo[1,5-a]pyridine | ~280, ~350 | Not Specified | π → π |
Note: This table presents generalized data for the class of compounds. The specific values for this compound may vary.
The study of the photophysical properties of imidazo[1,5-a]pyridine derivatives has shown that simple modifications to the molecular structure can significantly tune their optical features. nih.gov This tunability is a key advantage in the design of novel materials with specific absorption and emission characteristics for various applications.
Computational and Theoretical Investigations of Imidazo 1,5 a Pyridine Structures
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For the imidazo[1,5-a]pyridine (B1214698) scaffold, these methods elucidate the distribution of electrons and predict sites of reactivity, which is essential for developing new synthetic routes and functional materials.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of chemical systems. nih.gov For imidazo[1,5-a]pyridine and its derivatives, DFT calculations are employed to determine optimized molecular geometries, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) maps. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov
Studies on related imidazo[1,5-a]pyridin-3-ylidenes have used DFT to reveal that their electronic character is marked by a unique hybrid accepting orbital, formed from a vacant p-orbital on the carbene and a π* orbital of the pyridine (B92270) ring, which significantly enhances their π-accepting capabilities. rsc.org This strong π-accepting character is a crucial property when these molecules are used as ligands in organometallic chemistry. rsc.org Furthermore, DFT is used to analyze global and local reactivity descriptors, which helps in predicting the most likely sites for electrophilic or nucleophilic attack. uctm.eduscirp.org
Table 1. Representative Frontier Molecular Orbital Energies for a related Imidazo[1,2-a]pyridine derivative (Alpidem), calculated using DFT methods. A lower energy gap indicates higher chemical reactivity. nih.gov
Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown good agreement with experimental data, helping to validate structural assignments. nih.gov Similarly, DFT can be used to predict infrared (IR) spectra. uctm.edu
Conformational analysis, another critical aspect of theoretical investigation, determines the most stable three-dimensional arrangement of a molecule. DFT-optimized structures of imidazo[1,5-a]pyridine-based compounds have been shown to be in excellent agreement with geometries determined experimentally through X-ray diffraction analysis. nih.gov This correlation between theoretical and experimental structures provides confidence in the computational models and allows for the study of molecules that are difficult to crystallize.
Table 2. Comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a representative imidazo[1,2-a]pyrimidine-Schiff base derivative, demonstrating the predictive power of computational methods. nih.gov
Molecular Modeling for Mechanistic Elucidation
Molecular modeling extends beyond static structures to investigate the dynamics of chemical reactions. By simulating reaction pathways and interactions, these techniques provide a deeper understanding of how imidazo[1,5-a]pyridines are synthesized and how they interact with other chemical species.
Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational analysis can be used to explore potential reaction pathways and identify the most energetically favorable routes. For instance, in the synthesis of related heterocyclic systems, computational studies have been used to determine that a 5-endo-trig cyclization pathway is more favorable than a competing 6-exo-trig cyclization for certain reactants, thereby predicting the final product structure. researchgate.net The synthesis of the imidazo[1,5-a]pyridine core often involves a crucial 5-exo-trig cyclization step. beilstein-journals.org Analyzing the transition states of such cyclization reactions allows chemists to understand the factors that control regioselectivity and reaction efficiency.
The imidazo[1,5-a]pyridine scaffold is a versatile ligand in coordination chemistry and catalysis. beilstein-journals.orgnih.gov Molecular modeling and DFT calculations are used to study the interactions between these ligands and metal centers. Such studies provide detailed information on coordination geometries, binding energies, and the electronic effects of the ligand on the metal. nih.govmdpi.com
For example, DFT calculations have been used to analyze the π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands when coordinated to rhodium, which is essential for their application in catalysis. rsc.org In the context of coordination polymers, theoretical analyses have been performed on π-π stacking interactions involving imidazo[1,5-a]pyridine ligands coordinated to Zn(II) ions, revealing the nature of the supramolecular assemblies. mdpi.comnih.gov Computational studies on the interaction of the related imidazo[4,5-b]pyridine scaffold with metal dications like Zn(II) and Cu(II) have successfully computed the Gibbs free energies of complex formation, corroborating experimental findings. nih.gov
Computational Prediction of Novel Derivatives and Their Properties
A significant application of theoretical chemistry is the in silico design of novel molecules with specific, targeted properties. This approach accelerates the discovery process by prioritizing synthetic efforts on the most promising candidates. For scaffolds like imidazopyridine, computational tools are used to design new derivatives with potential therapeutic applications. longdom.orgbohrium.com
This process often involves generating a virtual library of derivatives and using techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking to predict their biological activity against a specific target, such as an enzyme or receptor. researchgate.net Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties helps to identify candidates with favorable drug-like characteristics early in the discovery pipeline. nih.govnih.gov This integrated computational approach has been successfully applied to design novel imidazole-based inhibitors for various diseases, including tuberculosis and viral infections. researchgate.netmdpi.com
Advanced Applications of Imidazo 1,5 a Pyridine Derivatives in Chemical Science
Catalysis and Ligand Design
The imidazo[1,5-a]pyridine (B1214698) skeleton provides a robust platform for the development of novel N-heterocyclic carbenes (NHCs), a powerful class of ligands that have become viable alternatives to traditional phosphine-based ligands in transition metal catalysis. acs.orgacs.org
Imidazo[1,5-a]pyridin-3-ylidene (ImPy) as N-Heterocyclic Carbene (NHC) Ligands
Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) are a class of N-heterocyclic carbenes derived from the imidazo[1,5-a]pyridine core. acs.org First reported in 2005, these ligands feature a unique, rigid bicyclic architecture. mdpi.comacs.org This structure allows for the placement of a substituent at the C5 position in close proximity to the metal coordination sphere, creating a sterically demanding environment around the metal center. mdpi.comnih.gov
A key feature of ImPy ligands is their strong π-accepting character, which distinguishes them from conventional NHCs like imidazol-2-ylidenes. rsc.org This property arises from a hybrid accepting orbital composed of the carbene's vacant p-orbital and a π* orbital of the fused pyridine (B92270) ring. rsc.org The electronic properties of these ligands can be finely tuned by introducing electron-withdrawing or -donating groups onto the imidazo[1,5-a]pyridine backbone. acs.orgrsc.org For instance, theoretical and experimental studies on 5-sulfurated ImPy derivatives have shown that they are excellent π-acceptors, with 5-arylsulfonyl ImPy complexes acting as strong π-acids. scilit.com This π-accepting ability, combined with their strong σ-donating properties, makes ImPy ligands highly effective in stabilizing transition metal complexes and modulating their catalytic activity. acs.orgrsc.org
Application in Organometallic Reactions and Transition Metal Catalysis
The versatile electronic and steric properties of ImPy ligands have led to their widespread use in organometallic chemistry and transition metal catalysis. nih.gov They form stable complexes with a variety of transition metals, including rhodium (Rh), iridium (Ir), palladium (Pd), nickel (Ni), and copper (Cu). acs.orgacs.orgmdpi.comscilit.com
Palladium complexes featuring ImPy ligands have proven to be a versatile class of precatalysts for cross-coupling reactions. nih.gov For example, [(ImPy)Pd(cinnamyl)Cl] complexes facilitate the challenging C–NO2 activation in the cross-coupling of nitroarenes. nih.gov Similarly, nickel(II) complexes with a pyridine-chelated ImPy ligand have been developed as catalyst precursors for the synthesis of acrylate (B77674) from ethylene (B1197577) and carbon dioxide, a significant process for carbon capture and utilization (CCU). mdpi.comdocumentsdelivered.com
Copper- and palladium-based catalysts with 5-sulfurated ImPy ligands have been successfully employed in reactions such as the hydroboration of internal alkynes and the Mizoroki-Heck reaction. scilit.com The reactivity in these catalytic systems directly correlates with the π-acidic nature of the ligand, underscoring the importance of ligand design in catalyst performance. scilit.com The imidazo[1,5-a]pyridine framework itself can also coordinate with various transition metals, acting as an auxiliary ligand in catalysis. acs.org
Enantioselective Catalysis (e.g., Hydrosilylation of Ketones)
A significant advancement in the application of ImPy ligands is in the field of asymmetric catalysis. By incorporating a chiral auxiliary into the ligand backbone, highly enantioselective catalysts can be developed. acs.org A notable example is the creation of chiral bidentate NHC-oxazoline ligands based on an imidazo[1,5-a]pyridine-3-ylidene scaffold. acs.orgacs.org
These chiral ligands form stable complexes with rhodium(I), which are highly efficient catalysts for the enantioselective hydrosilylation of a diverse range of ketones. acs.orgacs.org The reactions proceed at ambient temperatures with excellent functional group tolerance, consistently producing secondary alcohols in high yields and with good to excellent enantioselectivities. acs.org
The table below summarizes the performance of a rhodium(I) complex with a chiral imidazo[1,5-a]pyridine-oxazoline ligand in the hydrosilylation of various ketones. acs.org
| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | >99 | 88 |
| 1-(4-Methoxyphenyl)ethan-1-one | >99 | 80 |
| 1-(4-Chlorophenyl)ethan-1-one | >99 | 90 |
| 1-(Thiophen-2-yl)ethan-1-one | 98 | 93 |
| 1-Indanone | >99 | 91 |
Data sourced from Organometallics. acs.org
These results highlight the synergy between the chiral NHC ligand and the rhodium metal center, demonstrating the potential of these systems in producing enantiopure chemicals. acs.org
Catalysis of Oxidative Esterification and Addition Reactions
Imidazo[1,5-a]pyridin-3-ylidenes have also been successfully employed as organocatalysts, particularly in oxidative esterification reactions. citedrive.comresearchgate.net These NHCs can effectively catalyze the oxidative esterification of aldehydes, with their catalytic activity being significantly influenced by substituents on the imidazo[1,5-a]pyridine ring. citedrive.comresearchgate.net Studies have shown that sterically hindered ImPy carbenes exhibit good catalytic activity, and the presence of an electron-withdrawing substituent accelerates the reaction. citedrive.comresearchgate.net
In the realm of metal-catalyzed addition reactions, copper complexes with ImPy ligands have been used for the hydroboration of internal alkynes with diboron. scilit.com Furthermore, the broader family of imidazo[1,5-a]pyridine derivatives has been synthesized through various transition-metal-catalyzed reactions, including copper-catalyzed oxidative C-N bond formation and transannulation reactions that provide rapid access to multifunctionalized products. nih.govresearchgate.netorganic-chemistry.org
Materials Science and Optoelectronics
Beyond catalysis, the unique photophysical properties of the imidazo[1,5-a]pyridine nucleus have made it an attractive scaffold for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,5-a]pyridine derivatives are recognized for their intense emission, high thermal stability, and tunable optical properties, making them excellent candidates for emitter molecules in OLEDs. researchgate.nettandfonline.comresearchgate.net By modifying the substituents at various positions on the heterocyclic core, researchers can tune the emission color and improve quantum yields. uni-giessen.dersc.org
For example, an imidazo[1,5-a]pyridine-anthracene based fluorophore has been synthesized and used as an emitter in solution-processed OLEDs. tandfonline.com These devices exhibited good performance, emitting greenish-yellow light with a low turn-on voltage. tandfonline.com The electron-donating nature of the imidazole (B134444) unit combined with the extended π-conjugation of attached aromatic systems can facilitate intramolecular charge transfer (ICT), which is crucial for the photophysical behavior of these materials. tandfonline.com
The table below details the performance of an OLED device incorporating a 1-phenylimidazo[1,5-a]pyridine-anthracene emitter. tandfonline.com
| Performance Metric | Value |
| Luminous Efficiency | 4.4 cd A⁻¹ |
| Power Efficiency | 2.2 lm W⁻¹ |
| External Quantum Efficiency (EQE) | 3.2% |
| Turn-on Voltage | 7 V |
| CIE Coordinates | (0.34, 0.45) |
Data sourced from Taylor & Francis Online. tandfonline.com
Researchers have also developed blue emitters based on 1,3-disubstituted imidazo[1,5-a]quinolines and -isoquinolines, aiming to enhance quantum yields for OLED applications by introducing various electron-rich and electron-poor groups. uni-giessen.de The versatility of this scaffold continues to drive the development of novel materials for next-generation displays and solid-state lighting. rsc.orgtandfonline.com
Photoluminescent Sensors and Emitters
The imidazo[1,5-a]pyridine framework is a stable, aromatic heterocyclic system that serves as an excellent scaffold for the development of fluorescent compounds. mdpi.comnih.gov These derivatives are known for their emissive properties, photo and thermal stability, and a compact structure, making them suitable for a variety of applications in materials science and chemical biology. mdpi.comnih.gov
Research has demonstrated that the photoluminescent properties of imidazo[1,5-a]pyridine derivatives can be finely tuned by introducing different substituents onto the heterocyclic core. This tunability allows for the creation of molecules with specific absorption and emission characteristics, a crucial aspect for their use as sensors and emitters. For instance, a series of donor-π-acceptor push-pull fluorophores based on a 1,3-diphenylimidazo[1,5-a]pyridine donor demonstrated strong greenish-yellow emission with high quantum yields. rsc.org
One of the notable features of many imidazo[1,5-a]pyridine-based fluorophores is their large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. mdpi.com This property is highly desirable for optical applications as it minimizes self-absorption and improves the signal-to-noise ratio.
The solvatochromic behavior of some imidazo[1,5-a]pyridine derivatives, where the emission color changes with the polarity of the solvent, makes them effective as probes for studying cellular environments, such as lipid membranes. mdpi.comnih.gov Furthermore, their sensitivity to pH has been exploited in the development of fluorescent sensors that can detect volatile organic compounds with high acidity through a distinct color change in their emission.
The potential of these compounds as emitters in organic light-emitting diodes (OLEDs) has also been explored. Donor-acceptor type fluorophores incorporating the imidazo[1,5-a]pyridine moiety have been successfully used as organic down-converter materials in hybrid white light-emitting diodes, demonstrating high luminous efficiency and color rendering index. rsc.org
Below is a table summarizing the photophysical properties of some illustrative imidazo[1,5-a]pyridine derivatives from recent studies. It is important to note that these are examples from the broader class of compounds, as specific data for 1-Methylimidazo[1,5-a]pyridin-3-amine was not found.
| Derivative Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Application |
| BPy-1 | Not Specified | ~520 nm | ~70% | Greenish-yellow emitter |
| BPy-2 | Not Specified | ~520 nm | ~70% | Greenish-yellow emitter |
| BPy-FL | 458 nm (in THF) | 510 nm (solid state) | 93% (solid state) | Blue emitter in solution, greenish-yellow in solid state, White LED component |
Thin-Layer Field-Effect Transistors
The application of imidazo[1,5-a]pyridine derivatives, including this compound, in thin-layer field-effect transistors (TFTs) or organic field-effect transistors (OFETs) is a developing area of research. While the conjugated structure of the imidazo[1,5-a]pyridine core suggests potential for charge transport and electronic applications, a thorough review of the current scientific literature did not yield specific studies or data on the use of this class of compounds in thin-layer field-effect transistors. ukzn.ac.za
The inherent electronic properties stemming from the fused aromatic system could theoretically be harnessed for semiconductor applications. ukzn.ac.za However, further research and molecular engineering would be required to optimize charge carrier mobility and other parameters essential for efficient transistor performance. The development of such applications remains an open avenue for future investigations in materials science.
Conclusion and Future Research Perspectives
Summary of Key Discoveries in Imidazo[1,5-a]pyridine (B1214698) Chemistry
The chemistry of the imidazo[1,5-a]pyridine scaffold has evolved significantly, marking it as a versatile and valuable heterocyclic system. rsc.orgnih.gov Initial discoveries centered on establishing robust synthetic routes to this fused N-heterocycle. A multitude of synthetic strategies are now available, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, which allow for the convenient construction of the core from readily available starting materials. rsc.org Key methodologies that have been developed are summarized in the table below.
| Synthetic Method | Reactants/Precursors | Key Features | Reference |
| Transannulation | N-heteroaryl aldehydes/ketones with alkylamines | Copper(I)-catalyzed, uses O₂ as the sole oxidant. | organic-chemistry.org |
| Cyclocondensation | 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes | Utilizes polyphosphoric acid (PPA) medium. | beilstein-journals.org |
| Three-Component Coupling | Substituted picolinaldehydes, amines, and formaldehyde (B43269) | Produces imidazo[1,5-a]pyridinium ions under mild conditions. | organic-chemistry.org |
| Denitrogenative Transannulation | Pyridotriazoles with nitriles | Catalyzed by BF₃·Et₂O. | organic-chemistry.org |
Beyond synthesis, a pivotal discovery was the recognition of the scaffold's distinct photophysical properties. Many derivatives exhibit strong luminescence with high quantum yields (up to 50%), large Stokes shifts, and excellent stability, making them highly attractive for optical applications. rsc.orgresearchgate.net This has opened avenues in materials science and sensor technology. nih.govresearchgate.net Furthermore, the ability of the imidazo[1,5-a]pyridine core to act as a ligand for transition metals has been a significant finding, paving the way for its use in coordination chemistry and catalysis. researchgate.netmdpi.com
Current Challenges in Synthesis and Functionalization of 1-Methylimidazo[1,5-a]pyridin-3-amine
Despite broad progress in the synthesis of the parent scaffold, the preparation and subsequent functionalization of specifically substituted derivatives like this compound present ongoing challenges. Research specifically detailing this compound is limited, and the challenges must be inferred from the broader chemistry of 1,3-disubstituted imidazo[1,5-a]pyridines.
Functionalization of the pre-formed this compound core presents another set of hurdles:
Site Selectivity: The imidazo[1,5-a]pyridine ring has multiple C-H bonds available for functionalization. Directing reactions to a specific position (e.g., C5, C7, or C8) without affecting the existing methyl and amino groups is a significant challenge. While methods for C-H functionalization of the parent ring exist, the directing effects of the pre-existing substituents can complicate reactivity and selectivity. acs.orgnih.gov
Reaction Conditions: Many existing C-H functionalization or cross-coupling methods require harsh conditions or the use of expensive transition-metal catalysts, which may not be compatible with the functional groups present on the target molecule. rsc.orgrsc.org
Overcoming these challenges will require the development of novel, milder, and more regioselective synthetic and functionalization methodologies tailored for polysubstituted imidazo[1,5-a]pyridine systems.
Emerging Directions in Catalytic Applications and Ligand Development
The imidazo[1,5-a]pyridine framework is a privileged scaffold for the development of advanced ligands for catalysis. researchgate.net An emerging and highly promising area is its incorporation into N-heterocyclic carbene (NHC) ligands. mdpi.com These ligands are strong electron donors and can form highly stable complexes with a variety of transition metals.
Recent research has demonstrated the utility of pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands in nickel(II) complexes. mdpi.com These complexes have shown catalytic activity in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process with significant potential for carbon capture and utilization (CCU). mdpi.com Another novel approach involves the metal-free synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines, which have been successfully demonstrated as effective ligands in copper-catalyzed reactions. acs.orgnih.gov
Future research is trending towards the design of more sophisticated ligand architectures. This includes the development of multidentate and pincer-type ligands based on the imidazo[1,5-a]pyridine core, which can offer enhanced stability and greater control over the metal's coordination sphere. organic-chemistry.orgbeilstein-journals.org The electronic properties of these ligands can be fine-tuned by introducing various substituents onto the heterocyclic ring system, allowing for the rational design of catalysts for specific organic transformations.
| Ligand Type | Metal Complex | Catalytic Application | Reference |
| Pyridine-Chelated NHC | Nickel(II) | Acrylate (B77674) synthesis from ethylene and CO₂ | mdpi.com |
| Methylene-Bridged Bis-Imidazo[1,5-a]pyridine | Copper(I) | Synthesis of N-(methoxy(aryl)methyl)-2-nitrobenzamide | acs.org |
| Imidazo[1,5-a]pyridine Core | Various (Ni, Co, Pd, Cu) | General coordination complexes, emissive materials | researchgate.netnih.gov |
Potential for Novel Material Science Applications of Imidazo[1,5-a]pyridine Derivatives
The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them exceptional candidates for applications in material science. rsc.orgresearchgate.net Their inherent fluorescence, chemical versatility, and stability are key attributes driving this potential. rsc.org
Emerging applications are concentrated in optoelectronics. Derivatives have been investigated as emitters for Organic Light-Emitting Diodes (OLEDs) and as components in solar energy conversion and storage systems. nih.govresearchgate.net The ability to tune the emission color from blue to green and red by modifying the substituents on the heterocyclic core is particularly advantageous for developing full-color displays and tailored lighting technologies. researchgate.net
Furthermore, the scaffold is being explored for the development of chemical sensors. The fluorescence of certain imidazo[1,5-a]pyridines can be quenched or enhanced upon binding to specific metal ions, allowing for their use as "on-off" type fluorescent sensors for environmental or biological monitoring. nih.gov The potential to functionalize the core structure allows for the creation of highly selective and sensitive sensors for a wide range of analytes. researchgate.net Future work in this area will likely focus on integrating these molecules into devices and polymer matrices to create functional materials for advanced technological applications. researchgate.netbio-conferences.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-methylimidazo[1,5-a]pyridin-3-amine, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as 2-aminomethylpyridine derivatives. Regioselectivity is influenced by catalysts (e.g., Pd(OAc)₂ for cross-coupling) and reaction conditions (temperature, solvent). For example, iodine-catalyzed reactions in 1,2-dichloroethane at 110°C achieved regioselective functionalization in related imidazo[1,5-a]pyridines . X-ray crystallography (e.g., CCDC 967390) confirms regioselectivity by resolving bond angles and substituent positions .
Q. How can structural characterization of this compound be performed to distinguish it from isomeric analogs?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons and carbons with reference data for pyrazolo/imidazo pyridines (e.g., pyrazolo[1,5-a]pyrimidin-7-amine in Table 1 of ).
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., compound 7c in ) .
Q. What are the standard protocols for evaluating the biological activity of this compound?
- Methodological Answer :
- Antibacterial assays : Follow protocols in , using disk diffusion or microdilution methods against Gram-positive/negative strains, with penicillin G and streptomycin as controls.
- Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) via spectrophotometric assays, as described for related imidazo[1,2-a]pyridines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches of this compound?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and detect impurities.
- Compare data with structurally similar compounds (e.g., trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines in ) to identify substituent effects .
- Use HPLC-MS to assess batch purity and isolate byproducts for characterization .
Q. What strategies address low yields in the final step of synthesizing this compound derivatives?
- Methodological Answer :
- Optimize catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂ with PPh₃) improve cross-coupling efficiency in related triazolo[1,5-a]pyridines .
- Screen solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in pyrazolo[1,5-a]pyrimidine syntheses .
- Apply grindstone technology : Mechanochemical methods reduce reaction times and improve yields for azolopyrimidines .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Conduct DFT calculations to analyze electronic properties (HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
- Validate predictions with SAR studies on substituted analogs (e.g., trifluoromethyl or aryl groups) .
Q. What are the implications of substituent position (e.g., methyl at N1 vs. C3) on the compound’s reactivity and bioactivity?
- Methodological Answer :
- Synthesize positional isomers (e.g., 1-methyl vs. 3-methyl derivatives) and compare:
- Spectral data : ¹³C NMR shifts for methyl groups in different positions .
- Biological activity : Test antibacterial potency against S. aureus and E. coli ( ) .
- Use X-ray crystallography to analyze steric effects and hydrogen-bonding interactions in isomer-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
